2-bromo-N-cyclopropyl-5-methoxybenzamide
Description
2-Bromo-N-cyclopropyl-5-methoxybenzamide is a benzamide derivative characterized by a benzene ring substituted with a bromine atom at position 2, a methoxy group at position 5, and an amide functional group linked to a cyclopropylamine moiety. Its molecular formula is inferred as C₁₁H₁₂BrNO₃, with a molecular weight of approximately 285.12 g/mol (calculated based on structural analysis).
Adapting this method, this compound could be synthesized from 2-bromo-5-methoxybenzoic acid and cyclopropylamine.
Properties
IUPAC Name |
2-bromo-N-cyclopropyl-5-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-15-8-4-5-10(12)9(6-8)11(14)13-7-2-3-7/h4-7H,2-3H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFWTGWTMHDUAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 5-Methoxybenzoic Acid Derivatives
The synthesis begins with 5-methoxybenzoic acid as the starting material. To achieve regioselective bromination at the ortho position (C-2), a directed metalation strategy is employed:
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Ester Protection : The carboxylic acid group is protected as a methyl ester using methanol and catalytic sulfuric acid, yielding methyl 5-methoxybenzoate .
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Directed Ortho Metalation : The ester is treated with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF), generating a lithium enolate. Quenching with bromine (Br<sub>2</sub>) introduces a bromine atom at C-2, producing methyl 2-bromo-5-methoxybenzoate .
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Ester Hydrolysis : The methyl ester is hydrolyzed using aqueous NaOH, yielding 2-bromo-5-methoxybenzoic acid .
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | MeOH, H<sub>2</sub>SO<sub>4</sub>, reflux | 95% |
| 2 | LDA, Br<sub>2</sub>, THF, −78°C | 78% |
| 3 | NaOH (2M), 80°C | 89% |
Amide Bond Formation with Cyclopropylamine
The carboxylic acid is converted to the corresponding amide:
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Acid Chloride Formation : 2-Bromo-5-methoxybenzoic acid is treated with thionyl chloride (SOCl<sub>2</sub>) at 60°C to form 2-bromo-5-methoxybenzoyl chloride .
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Amidation : The acid chloride reacts with cyclopropylamine in dichloromethane (DCM) with triethylamine (Et<sub>3</sub>N) as a base, yielding the final product.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | SOCl<sub>2</sub>, 60°C | 92% |
| 2 | Cyclopropylamine, Et<sub>3</sub>N, DCM | 85% |
Overall Yield : 54% (four steps).
Alternative Route via Benzyl Bromide Intermediate
Bromination of 3-Methylanisole
Adapting methods from, 3-methylanisole undergoes radical bromination using N-bromosuccinimide (NBS) in a THF/water mixture (4:1 v/v) at 30°C for 5 hours. This yields 2-bromo-5-methoxybenzyl bromide with 56% yield.
Oxidation to Benzoic Acid
The benzyl bromide is oxidized to 2-bromo-5-methoxybenzoic acid using potassium permanganate (KMnO<sub>4</sub>) in acidic aqueous conditions (70°C, 12 hours). Yield: 68%.
Amidation as Above
Following the same amidation protocol (Steps 1.2), the final product is obtained.
Overall Yield : 32% (three steps).
One-Pot Tandem Bromination-Amidation
Direct Functionalization of 5-Methoxybenzamide
A streamlined approach involves:
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Bromination : 5-Methoxybenzamide is treated with NBS and azobisisobutyronitrile (AIBN) in CCl<sub>4</sub> under UV light, introducing bromine at C-2 (yield: 65%).
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Cyclopropylation : The intermediate 2-bromo-5-methoxybenzamide reacts with cyclopropylamine under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine), achieving N-cyclopropylation (yield: 72%).
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | NBS, AIBN, CCl<sub>4</sub>, UV | 65% |
| 2 | Cyclopropylamine, DEAD, PPh<sub>3</sub> | 72% |
Overall Yield : 47% (two steps).
Comparative Analysis of Methods
| Method | Steps | Overall Yield | Advantages | Limitations |
|---|---|---|---|---|
| Multi-Step (Directed Bromination) | 4 | 54% | High regioselectivity | Lengthy purification |
| Benzyl Bromide Oxidation | 3 | 32% | Scalable bromination | Low oxidation yield |
| One-Pot Tandem | 2 | 47% | Reduced steps | Requires UV equipment |
Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 2-bromo-N-cyclopropyl-5-methoxybenzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the methoxy group and the benzamide moiety.
Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under appropriate conditions (e.g., solvent, temperature) to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Oxidation Products: Oxidation of the methoxy group can lead to the formation of aldehydes or carboxylic acids.
Hydrolysis Products: Hydrolysis yields the corresponding carboxylic acid and cyclopropylamine.
Scientific Research Applications
Chemistry: 2-bromo-N-cyclopropyl-5-methoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It serves as a lead compound in drug discovery and development.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its derivatives are explored for various applications, including agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-bromo-N-cyclopropyl-5-methoxybenzamide is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the bromine atom and the cyclopropyl group may enhance its binding affinity and selectivity towards these targets. Further research is needed to fully understand the pathways involved.
Comparison with Similar Compounds
Key Observations :
Substituent Effects: The methoxy group in the target compound distinguishes it from 2-amino-N-cyclohexyl-5-bromobenzamide (1a), which features an amine group at position 2. Methoxy’s electron-donating nature may alter electronic properties compared to the electron-withdrawing bromine and amine groups in 1a. The cyclopropyl substituent in the target compound and the benzo[b]thiophene derivative introduces steric constraints, but the latter’s sulfur-containing heterocycle could enhance lipophilicity and metabolic resistance.
Synthesis: Both the target compound and 1a likely employ carbodiimide-based coupling agents (EDC/HOBt), but the starting materials differ: 2-bromo-5-methoxybenzoic acid vs. 2-amino-5-bromobenzoic acid .
Physicochemical and Functional Differences
- Solubility : The methoxy group in the target compound may improve aqueous solubility compared to the cyclohexyl group in 1a, which is bulkier and more hydrophobic.
Notes and Limitations
Data Gaps : The provided evidence lacks explicit details on the target compound’s synthesis, biological activity, and experimental physicochemical properties (e.g., LogP, solubility).
Broader comparisons with other benzamide derivatives (e.g., N-aryl variants) would require additional data.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-bromo-N-cyclopropyl-5-methoxybenzamide, and how can yield be maximized?
- Methodological Answer : The synthesis typically involves coupling 2-bromo-5-methoxybenzoic acid with cyclopropylamine via an amidation reaction. Catalytic agents like EDCI/HOBt or DCC can enhance coupling efficiency. Palladium catalysts (e.g., Pd(OAc)₂) may also be employed for cross-coupling steps in derivative synthesis . To optimize yield:
- Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis.
- Monitor reaction progress via TLC or HPLC.
- Purify via column chromatography (silica gel, hexane/EtOAc gradient).
- Critical Data : In a palladium-catalyzed synthesis of a related brominated benzamide, yields exceeded 90% under inert atmospheres at 80°C .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Employ a multi-technique approach:
- NMR (¹H/¹³C): Confirm cyclopropyl group integration (e.g., 1H NMR: δ 0.5–1.0 ppm for cyclopropyl protons) and bromine/methoxy substituent positions .
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 298.1 for C₁₁H₁₂BrNO₂).
- HPLC : Assess purity (>98% for biological assays) using a C18 column and UV detection at 254 nm .
Q. What are the key stability considerations for storing this compound?
- Methodological Answer :
- Store at –20°C in amber vials to prevent photodegradation of the bromine and methoxy groups.
- Avoid prolonged exposure to moisture (hygroscopicity may vary; conduct Karl Fischer titration for water content analysis).
- Monitor decomposition via accelerated stability studies (40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?
- Methodological Answer :
- Systematic Substituent Variation : Replace bromine with other halogens (Cl, I) or modify the cyclopropyl group to assess impact on bioactivity .
- Biological Assays : Test against enzyme targets (e.g., kinases) or microbial strains. For example, use MIC assays for antimicrobial activity or MTT assays for cytotoxicity .
- Data Correlation : Apply QSAR models to link substituent electronic properties (Hammett σ) with activity trends .
Q. How can contradictory data on the compound’s reactivity in cross-coupling reactions be resolved?
- Methodological Answer :
- Control Experiments : Replicate reactions under varying conditions (e.g., Pd catalyst loading, ligand type, solvent polarity).
- Mechanistic Probes : Use DFT calculations to identify rate-limiting steps (e.g., oxidative addition of C–Br bond) .
- In Situ Monitoring : Employ techniques like Raman spectroscopy to detect intermediates (e.g., Pd(0) complexes) .
Q. What computational strategies are effective in predicting the metabolic pathways of this compound?
- Methodological Answer :
- In Silico Tools : Use P450 metabolism modules in Schrödinger or MetaCore to predict oxidation sites (e.g., cyclopropyl ring or methoxy group) .
- Docking Studies : Simulate interactions with CYP3A4 or CYP2D6 isoforms to identify vulnerable regions .
- Validation : Compare predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .
Q. How can solvent effects influence the compound’s crystallinity, and what techniques optimize polymorph screening?
- Methodological Answer :
- Solvent Screening : Test polar (MeOH) vs. non-polar (toluene) solvents in recrystallization.
- XRPD Analysis : Identify polymorphs and compare with Cambridge Structural Database entries.
- Thermal Analysis : DSC/TGA to monitor phase transitions and stability .
Data Contradiction and Resolution
Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?
- Methodological Answer :
- Computational Refinement : Recalculate shifts using higher-level DFT (e.g., B3LYP/6-311+G(d,p)) with implicit solvent models (IEFPCM) .
- Experimental Calibration : Use internal standards (e.g., TMS) and ensure sample purity >99% to reduce noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
